molecular formula C11H22N2O4 B1433664 (R)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate CAS No. 1093198-33-4

(R)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate

Cat. No.: B1433664
CAS No.: 1093198-33-4
M. Wt: 246.3 g/mol
InChI Key: UTWVEOUYCGZORL-ZETCQYMHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating to ensure complete protection of the amino group.

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected amino acids, including ®-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate, can be achieved using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The free amine form of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group to prevent unwanted reactions during synthesis. Upon completion of the desired chemical transformations, the Boc group can be removed under acidic conditions, revealing the free amine . This process is crucial in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate is unique due to its specific structure, which includes a methyl ester group and a Boc-protected amino group. This combination of functional groups makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are essential. Its stability and ease of handling further enhance its utility in various scientific and industrial applications .

Properties

IUPAC Name

methyl (2R)-2-amino-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-10(2,3)17-9(15)13-11(4,5)7(12)8(14)16-6/h7H,12H2,1-6H3,(H,13,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWVEOUYCGZORL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)[C@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate
Reactant of Route 2
(R)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate
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(R)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate
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(R)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate
Reactant of Route 5
(R)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate
Reactant of Route 6
Reactant of Route 6
(R)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate

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